REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C=C(Cl)C=C(C(OO)=[O:22])C=1.C([O-])(O)=O.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)(Cl)Cl>[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[N+:8]=2[O-:22])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
Na2S2O3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
While stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
STIRRING
|
Details
|
After stirring for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to remove the excess of mCPBA
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried on MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the drying agent
|
Type
|
FILTRATION
|
Details
|
by filtration and solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
yielded an oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=[N+](C(=CC=C1)C)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |